Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate
Description
Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate is a chiral amino acid ester derivative featuring a pyridin-4-yl substituent. Its structure comprises a propanoate backbone with an amino group at the C2 position and a pyridine ring at the C3 position. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which can significantly influence its biological activity and chemical reactivity. This compound is synthesized via esterification of the corresponding pyridyl-L-alanine precursor using methanol and thionyl chloride (SOCl₂), yielding the dihydrochloride salt in high (≥90%) yields . Its applications span medicinal chemistry, particularly as a precursor for enzyme substrates or bioactive molecules, though specific biological data for this enantiomer remain less documented compared to structural analogs.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1 |
InChI Key |
MFDSUVIUGDAHLU-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=NC=C1)N |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant approach involves a nucleophilic addition or substitution reaction between a pyridine derivative and a suitable amino acid precursor, often under catalytic or acidic conditions, followed by esterification to obtain the methyl ester. The process typically involves:
- Starting materials: 2-Aminopyridine derivatives (preferably with the pyridin-4-yl substitution), amino acid precursors, or their derivatives.
- Reaction conditions: Use of solvents such as anhydrous ethanol or other polar aprotic solvents, with catalysts like trifluoromethanesulfonic acid or acetic anhydride.
- Temperature range: 120°C to 160°C, with reflux conditions to facilitate the reaction.
- Reaction time: Usually between 16 to 20 hours to ensure complete conversion.
- Purification: Recrystallization from organic solvents such as petroleum ether/ethyl acetate mixtures, often following concentration under reduced pressure.
Specific Preparation Protocols
| Method | Raw Materials | Reaction Conditions | Purification | Yield & Purity | References |
|---|---|---|---|---|---|
| Method A | 2-Aminopyridine, Ethyl acrylate | Reflux in ethanol with trifluoromethanesulfonic acid at 120-160°C for 18 hours | Recrystallization from petroleum ether/ethyl acetate | 80% yield, 99% purity (HPLC) | |
| Method B | 2-Aminopyridine, Ethyl propenoate | Similar conditions, extended to 20 hours | Recrystallization from petroleum ether/ethyl acetate | 83% yield, 99% purity (HPLC) | |
| Method C | 2-Aminopyridine, Ethyl acrylate | Larger scale (e.g., 150g), reflux at 120-160°C for 16-20 hours | Recrystallization, chromatography | Variable yields (~80-83%), high purity |
Reaction Mechanism Overview
The synthesis involves a Michael addition or condensation between the amino group of 2-aminopyridine and the activated double bond of ethyl acrylate or related derivatives. Under acidic conditions, the pyridine nitrogen may assist in activating the electrophile, leading to the formation of the amino ester with the pyridinyl substituent at the 3-position of the amino acid backbone.
Research Findings and Data
- Reaction Efficiency: The use of trifluoromethanesulfonic acid as a catalyst significantly enhances the reaction rate and yield, owing to its strong acidity and ability to activate electrophilic centers.
- Environmental and Safety Aspects: The method is considered environmentally friendly due to the use of relatively benign solvents and reagents, with low production costs.
- Scale-up Potential: The protocols are adaptable for industrial synthesis, with optimized reaction times and purification techniques ensuring high purity and yield.
Data Table of Preparation Conditions
| Parameter | Range / Typical Values | Impact on Outcome |
|---|---|---|
| Temperature | 120°C – 160°C | Higher temperatures favor faster reaction but risk decomposition |
| Reaction time | 16 – 20 hours | Longer times improve yield but may reduce efficiency |
| Catalyst | Trifluoromethanesulfonic acid | Strong acid catalyst enhances electrophilicity |
| Solvent | Anhydrous ethanol | Ensures solubility and reaction control |
| Purification | Recrystallization from petroleum ether/ethyl acetate | Yields high-purity product |
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol derivative.
Substitution: The major products are halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl ®-2-amino-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The pyridine ring and the amino acid moiety play crucial roles in the binding interactions and the overall activity of the compound.
Comparison with Similar Compounds
Methyl (R)-2-amino-3-(4-bromophenyl)propanoate
- Structural Difference : Replaces the pyridin-4-yl group with a 4-bromophenyl ring.
- It is listed under CAS 122332-24-5 and has applications in peptide synthesis (e.g., H-D-Phe(4-Br)-OMe) .
- Synthesis : Likely analogous to the pyridyl variant but starting from 4-bromo-L-phenylalanine.
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride
- Structural Difference : Substitutes pyridin-4-yl with a 4-fluorophenyl group and exists as a hydrochloride salt.
- The hydrochloride form (MW: 233.67) increases water solubility compared to the free base .
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate
- Structural Difference: Features a nitro group (-NO₂) on the phenyl ring.
- Synthesis: Derived from nitro-L-phenylalanine via esterification with methanol and SOCl₂ .
- Reactivity: The nitro group facilitates reduction to an amine (e.g., yielding (S)-2-amino-3-(4-aminophenyl)propan-1-ol), enabling further functionalization .
Heterocyclic Derivatives
(S)-Methyl 2-amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoate (9a-d)
- Structural Difference: Incorporates a thiazole ring linked via a methyleneamino group to the phenyl ring.
- Synthesis : Synthesized from 2-arylthiazole-4-carbaldehyde intermediates, confirmed by spectral analysis .
- Bioactivity : Exhibits antimycobacterial activity, suggesting that heterocyclic extensions enhance biological targeting compared to simpler pyridyl or phenyl analogs .
Ethyl 2-amino-3-(naphthalen-1-yl)propanoate
- Structural Difference : Replaces pyridin-4-yl with a naphthalene moiety.
Functional Group Modifications
3-(4-Methylpyridin-2-yl)propanoic Acid
Methyl (R)-2-amino-3-(4-chloro-2-hydroxyphenyl)propanoate
- Structural Difference : Introduces a hydroxyl (-OH) and chloro (-Cl) group on the phenyl ring.
Research Implications and Gaps
- Stereochemical Impact : The (R)-enantiomer’s biological activity remains underexplored compared to its (S)-counterpart, warranting comparative docking studies (e.g., using AutoDock Vina ) to predict target affinity.
- Functional Group Optimization : Thiazole and naphthyl derivatives demonstrate enhanced bioactivity, suggesting that pyridin-4-yl analogs could benefit from similar modifications.
- Synthetic Efficiency : High yields (≥90%) in pyridyl and nitrophenyl variants contrast with lower yields (52%) in sulfonamidine derivatives , highlighting the need for optimized protocols.
Biological Activity
Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate, also known as methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride, is a compound of significant interest in medicinal chemistry due to its structural similarities to amino acids and neurotransmitters. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C_10H_12N_2O_2
- Molar Mass : Approximately 216.67 g/mol
- Solubility : Enhanced by dihydrochloride salt form, making it suitable for various applications in pharmaceutical research.
Biological Activities
This compound exhibits a range of biological activities:
-
Pharmacological Potential :
- Investigated for its role as a pharmacological agent due to its interaction with various receptors and enzymes.
- Studies have focused on its binding affinity to specific targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
- Antimicrobial Activity :
- Antidiabetic Activity :
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Chemical Reactions : Various synthetic pathways allow for the production of high-purity compounds suitable for biological testing.
- Modification Techniques : Structural modifications can enhance biological activity or create derivatives with specific properties.
Table 1: Summary of Biological Activities
Research Findings
A study published in 2020 highlighted the compound's effectiveness against Chlamydia, demonstrating that certain modifications could significantly enhance its antibacterial properties. The research indicated that compounds with electron-withdrawing groups exhibited superior activity compared to their counterparts lacking such modifications .
Another investigation into the antidiabetic potential of pyridine derivatives found that specific substitutions at the para position of the phenyl ring increased insulin sensitivity in mouse models. These findings suggest that this compound may warrant further exploration as a therapeutic agent for diabetes management .
Q & A
What synthetic strategies are recommended for optimizing the yield and enantiomeric purity of Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate?
Basic Research Question
To achieve high enantiomeric purity, asymmetric synthesis methods such as catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution with lipases or acylases are recommended . For yield optimization, reaction conditions (e.g., solvent polarity, temperature) must be tailored to stabilize intermediates. Purification via preparative HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity .
How can structural ambiguities in this compound derivatives be resolved experimentally?
Advanced Research Question
Use X-ray crystallography to confirm stereochemistry and hydrogen-bonding patterns in crystalline derivatives . For non-crystalline samples, employ advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral chromatography with polysaccharide-based columns (e.g., Chiralpak®) to distinguish enantiomers .
How should contradictory reports about the compound’s biological activity (e.g., antimicrobial vs. receptor antagonism) be reconciled?
Advanced Research Question
Discrepancies may arise from assay conditions (e.g., cell type, concentration) or structural variations (e.g., pyridine vs. pyrimidine substituents). Conduct comparative studies using standardized assays (e.g., IC50 in HEK-293 cells for receptor activity) and control for stereochemical purity. Cross-validate findings with molecular docking simulations to assess binding affinity to proposed targets like CGRP receptors .
What methodologies ensure chiral integrity during scale-up synthesis?
Basic Research Question
Monitor enantiomeric excess (ee) using chiral HPLC with UV/Vis detection at each synthetic step. Employ kinetic resolution techniques, such as selective crystallization of diastereomeric salts (e.g., with tartaric acid derivatives), to maintain >99% ee during scale-up .
How can researchers identify the primary biological targets of this compound?
Advanced Research Question
Use affinity chromatography with immobilized compound analogs to isolate binding proteins. Validate targets via surface plasmon resonance (SPR) for binding kinetics and siRNA knockdown assays to confirm functional relevance. Prioritize targets implicated in migraine pathways (e.g., CGRP receptors) based on structural analogs .
What strategies improve the compound’s stability and solubility for in vivo studies?
Basic Research Question
Formulate as a hydrochloride salt to enhance aqueous solubility . For stability, store lyophilized powders at -20°C under inert gas (e.g., argon). Use cyclodextrin-based encapsulation to protect against enzymatic degradation in biological matrices .
How do structural modifications (e.g., pyridine substitution) influence bioactivity?
Advanced Research Question
Compare derivatives using 3D-QSAR models to map steric/electronic effects. Replace pyridin-4-yl with pyrimidin-4-yl and assess changes in antimicrobial activity via MIC assays or receptor affinity via radioligand binding. Substituents at the 3-position of the pyridine ring significantly alter π-π stacking interactions with aromatic residues in target proteins .
What analytical methods are critical for validating synthetic intermediates?
Basic Research Question
Combine LC-MS for molecular weight confirmation and FT-IR to track functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). For intermediates with multiple stereocenters, use Mosher’s ester analysis or circular dichroism (CD) spectroscopy .
How should researchers address conflicting data on metabolic stability in preclinical models?
Advanced Research Question
Perform comparative metabolism studies in hepatocytes from multiple species (e.g., human, rat). Use stable isotope labeling (e.g., ¹³C) and HR-MS to track metabolite formation. Adjust the ester group (e.g., methyl to ethyl) to modulate susceptibility to esterase-mediated hydrolysis .
What formulation considerations are critical for in vivo delivery of this compound?
Advanced Research Question
Optimize pharmacokinetics using PEGylated liposomes to prolong half-life. Assess bioavailability via IV/PO crossover studies in rodents. For CNS targeting (e.g., migraine), employ intranasal delivery systems to bypass the blood-brain barrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
